molecular formula C18H26FN3O B6705143 N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide

N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6705143
M. Wt: 319.4 g/mol
InChI Key: GVNXWJZLZUIDGY-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a fluorinated phenyl group, a piperidinylmethyl group, and a pyrrolidine ring

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c1-14-11-16(5-6-17(14)19)20-18(23)22-10-7-15(13-22)12-21-8-3-2-4-9-21/h5-6,11,15H,2-4,7-10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNXWJZLZUIDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCC(C2)CN3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a piperidinylmethyl halide under basic conditions.

    Attachment of the Fluorinated Phenyl Group: The final step involves the coupling of the fluorinated phenyl group to the pyrrolidine ring, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(4-fluoro-3-methylphenyl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

Uniqueness

N-(4-fluoro-3-methylphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide is unique due to the specific combination of its fluorinated phenyl group, piperidinylmethyl group, and pyrrolidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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